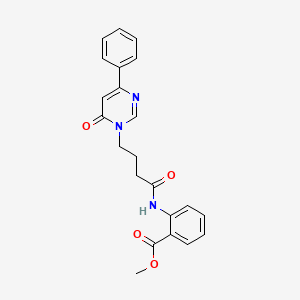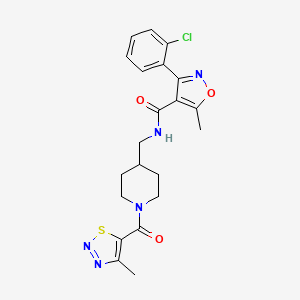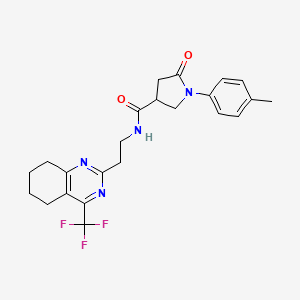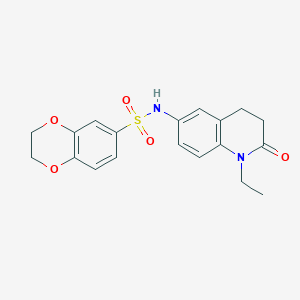![molecular formula C16H21N3O3S B2432083 2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide CAS No. 1825601-04-4](/img/structure/B2432083.png)
2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-{3-ethoxyspiro[33]heptan-1-yl}-N-methylpyridine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
The synthesis of 2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable ketone with an ethoxy group to form the spirocyclic structure.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The spirocyclic structure may enhance binding affinity and specificity, leading to potent biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
2-cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide can be compared with other spirocyclic compounds and sulfonamides:
Spirocyclic compounds: These compounds share the spirocyclic core, which imparts unique chemical properties. Examples include spiro[cyclohexane-1,3’-indoline] and spiro[cyclopentane-1,3’-pyrrolidine].
Sulfonamides: These compounds contain the sulfonamide group, known for its biological activity. Examples include sulfanilamide and sulfamethoxazole.
The uniqueness of this compound lies in its combination of a spirocyclic structure with a cyano and sulfonamide group, which may confer distinct biological and chemical properties.
Propiedades
IUPAC Name |
2-cyano-N-(3-ethoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-3-22-15-10-14(16(15)7-5-8-16)19(2)23(20,21)13-6-4-9-18-12(13)11-17/h4,6,9,14-15H,3,5,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJDYIKQCVNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCC2)N(C)S(=O)(=O)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone O-benzyloxime](/img/structure/B2432000.png)
![8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432003.png)
![{2-[(Pyrrolidine-1-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2432008.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2432011.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide](/img/structure/B2432013.png)
![N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide](/img/structure/B2432016.png)



![(2,4-Dichlorophenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2432020.png)
![1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432022.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2432023.png)
